N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-4-methoxybenzamide
Description
N-{3,7-Dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-4-methoxybenzamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a benzamide moiety. The compound’s structure includes methyl groups at positions 3 and 7, a 5-oxo group, and a 4-methoxybenzamide substituent at position 4. Its molecular formula is C₁₇H₁₇N₃O₃S, with a molecular weight of 343.4 g/mol . Synthesis typically involves condensation reactions between thiazolo[3,2-a]pyrimidine intermediates and activated benzamide derivatives, as seen in analogous compounds .
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-8-23-16-17-10(2)13(15(21)19(9)16)18-14(20)11-4-6-12(22-3)7-5-11/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZFJZNGJYZLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-4-methoxybenzamide typically involves the cyclization of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or 3-bromopentane-2,4-dione . The reaction conditions often require heating the reagents without a solvent, resulting in the formation of thiazolopyrimidines as hydrochlorides with high melting points .
Industrial Production Methods
Currently, there is limited information available on the industrial production methods for this compound. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halocarboxylic acids, bromopentane-2,4-dione, and various oxidizing or reducing agents. The reactions typically require heating and may be conducted in the presence of catalysts to enhance reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the thiazolopyrimidine ring system.
Scientific Research Applications
Biological Activities
Research indicates that N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-4-methoxybenzamide exhibits several biological activities:
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines. It has been included in screening libraries aimed at identifying novel anticancer agents.
- Protease Inhibition : The compound has been identified as a potential inhibitor of cysteine proteases, which are involved in numerous physiological processes and disease states, including cancer and inflammation.
- Anti-Aging Effects : It is also part of libraries targeting anti-aging mechanisms, indicating its relevance in gerontology research.
Drug Discovery Applications
This compound is included in several screening libraries for drug discovery:
- Cysteine Proteases Inhibitors Library : This library contains compounds that can potentially modulate protease activity, which is crucial for therapeutic interventions in various diseases.
- Anti-Aging Library : It comprises compounds aimed at targeting aging processes and related diseases.
Case Studies
Several case studies have explored the applications of this compound:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer and leukemia cell lines. The mechanism of action involved apoptosis induction and cell cycle arrest.
- Evaluation as a Therapeutic Agent : Another research effort focused on its ability to inhibit cysteine proteases associated with tumor metastasis. The findings suggested that the compound could serve as a lead for developing new anticancer therapies.
Mechanism of Action
The exact mechanism of action of N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-4-methoxybenzamide is not well understood due to limited research. its structure suggests potential interactions with various molecular targets, such as enzymes or receptors, which could modulate specific biological pathways.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of thiazolo[3,2-a]pyrimidine derivatives with varying substituents on the benzamide ring. Key structural analogs include:
Key Structural Differences :
- Steric Effects : Ethoxy (4-OCH₂CH₃) and 2-methoxy (5-Cl analog) groups introduce bulkier substituents, which may hinder target binding compared to the para-methoxy group .
Physicochemical Properties
| Property | Target Compound | 5-Cl-2-OCH₃ Analog | 4-OCH₂CH₃ Analog |
|---|---|---|---|
| Molecular Weight | 343.4 g/mol | 363.8 g/mol | 343.4 g/mol |
| LogP (Predicted) | ~2.1 (moderate lipo.) | ~2.8 (higher lipo.) | ~2.3 (moderate lipo.) |
| Hydrogen Bond Acceptors | 5 | 5 | 5 |
Key Observations :
Biological Activity
N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-4-methoxybenzamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thiazolo-pyrimidine core, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 313.4 g/mol
- CAS Number : 946358-12-9
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The compound exhibits a range of activities including:
- Anticancer Activity : Preliminary studies indicate that this compound may possess significant anticancer properties. Its structure allows it to interact with various cellular pathways involved in cancer proliferation and survival.
- Antimicrobial Activity : The compound has shown potential against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anti-inflammatory Properties : Similar compounds in the thiazolo-pyrimidine family have demonstrated anti-inflammatory effects, suggesting that this compound may also exhibit such properties.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluating the anticancer potential of various thiazolo-pyrimidine derivatives found that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC value of approximately 5 µM. This suggests a promising avenue for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that it possessed a minimum inhibitory concentration (MIC) of 16 µM against S. aureus, showcasing its potential as an antibacterial agent.
Q & A
Q. What are the common synthetic routes for synthesizing N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-4-methoxybenzamide?
Methodological Answer: The synthesis typically involves cyclocondensation of thiazolo-pyrimidine precursors with substituted benzoyl chlorides. For example, analogous thiazolo[3,2-a]pyrimidine derivatives are synthesized via:
- Step 1: Formation of the thiazolo-pyrimidine core by reacting 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine with chloroacetic acid and aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) under reflux in acetic acid/acetic anhydride .
- Step 2: Coupling the intermediate with 4-methoxybenzamide via nucleophilic substitution or amidation.
Key Intermediates: - Thiazolo[3,2-a]pyrimidine esters (e.g., ethyl carboxylate derivatives) are critical intermediates, as shown in X-ray studies of structurally similar compounds .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Resolves the thiazolo-pyrimidine core conformation (e.g., flattened boat conformation) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions, particularly the methyl and methoxy groups. For example, methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons of the benzamide group appear in δ 6.8–8.2 ppm .
- IR Spectroscopy: Detects carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and amide (N–H) bands at ~3300 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when confirming the thiazolo[3,2-a]pyrimidine core?
Methodological Answer: Contradictions in NMR or IR data may arise from dynamic puckering of the thiazolo-pyrimidine ring or solvent effects. Strategies include:
- XRD Validation: Use single-crystal X-ray diffraction to unambiguously confirm the core structure and substituent geometry, as demonstrated for ethyl carboxylate analogs .
- DFT Calculations: Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to identify discrepancies caused by conformational flexibility .
Q. What strategies optimize the synthetic yield of N-{...}benzamide under varying catalytic conditions?
Methodological Answer: Yield optimization relies on:
- Catalyst Screening: Sodium acetate in acetic acid/acetic anhydride improves cyclization efficiency for thiazolo-pyrimidine intermediates (yield: 78% in analogous syntheses) .
- Solvent Effects: Ethyl acetate/ethanol (3:2) enhances crystal purity during recrystallization, critical for XRD-quality samples .
- Temperature Control: Reflux at 110–120°C ensures complete ring closure while minimizing side reactions .
Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
Q. What are the challenges in analyzing intermolecular interactions in crystalline forms of this compound?
Methodological Answer:
- Hydrogen Bonding Networks: XRD reveals bifurcated C–H···O interactions forming chains along the crystallographic axis. Challenges include distinguishing weak H-bonds from van der Waals forces .
- Packing Analysis: Software like Mercury (CCDC) models crystal packing to predict solubility and stability. For example, triclinic packing (space group P1) in analogs suggests moderate solubility in polar solvents .
Q. How do reaction conditions influence the stereochemistry of the thiazolo-pyrimidine core?
Methodological Answer:
- Chiral Centers: The C5 atom in the pyrimidine ring adopts a specific puckered conformation due to steric effects from substituents. Reaction conditions (e.g., solvent polarity, temperature) can shift the equilibrium between boat and chair conformers .
- Dynamic NMR: Variable-temperature ¹H NMR monitors conformational exchange rates, with coalescence temperatures indicating energy barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
